molecular formula C16H5F5N2O B2735566 (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile CAS No. 618391-72-3

(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile

Cat. No. B2735566
CAS RN: 618391-72-3
M. Wt: 336.221
InChI Key: RDUPTRXJCCMOII-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile, also known as BPO-27, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPO-27 belongs to a class of compounds known as acrylonitriles, which have been studied extensively for their biological and pharmacological properties. In

Scientific Research Applications

  • Synthesis and X-ray Crystal Structures :

    • Acrylonitriles, including compounds similar to (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile, have been studied for their synthesis and X-ray crystal structures. These compounds show potential in vitro cytotoxic potency on human cancer cell lines. Structure-activity relationships indicate sensitivity to changes in the molecular structure, affecting their biological activity (Sa̧czewski et al., 2004).
  • Antitubercular Activity :

    • Some derivatives of acrylonitrile, which are structurally related to (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile, have been synthesized and evaluated for their antitubercular activity. The preliminary in vitro evaluation showed promising results against Mycobacterium tuberculosis (Sanna et al., 2000).
  • Cytotoxic and Antibacterial Agents :

    • Research on 2,6-disubstituted acrylonitriles, which are closely related to the chemical , has demonstrated their potential as cytotoxic and antibacterial agents. This study explored the structure-activity relationships of these compounds, revealing insights into their potential medicinal applications (Sa̧czewski et al., 2008).
  • Optical Absorption and Coloration Mechanism :

    • A study on a similar compound, (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile, revealed its ability to change color upon reaction with aliphatic amines. This finding is significant for applications involving optical absorption and coloration mechanisms (Nakayama et al., 1991).
  • Synthesis of Isoxazoline Derivatives :

    • Acrylonitrile derivatives have been utilized in the synthesis of isoxazoline derivatives, highlighting their versatility in organic synthesis and potential for creating biologically active compounds (Naruto et al., 1982).

properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F5N2O/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUPTRXJCCMOII-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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